Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-
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Overview
Description
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- is a chemical compound with the molecular formula C15H12N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of a 3-cyanophenyl group and a 4-methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 3-cyanobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst are typical.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, which rely on anaerobic glycolysis. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These include various compounds with different substituents on the benzene ring, such as 4-chlorobenzenesulfonamide and 4-nitrobenzenesulfonamide.
Thiazolone-benzenesulfonamides: Compounds like 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide.
Uniqueness
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- is unique due to its specific combination of a 3-cyanophenyl group and a 4-methyl substituent, which confer distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrases highlights its potential as a targeted therapeutic agent .
Properties
CAS No. |
496800-11-4 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,11H,1H3 |
InChI Key |
LRHNTONFGOMKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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